N-(5-chloro-2-methoxyphenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
描述
N-(5-chloro-2-methoxyphenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a dihydropyridine-based carboxamide derivative. Its structure features a 1,4-dihydropyridine core substituted with methoxy and methyl groups at positions 1 and 5, respectively, and a 5-chloro-2-methoxyphenyl carboxamide moiety at position 2.
属性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4/c1-18-8-14(22-3)12(19)7-11(18)15(20)17-10-6-9(16)4-5-13(10)21-2/h4-8H,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZWSDXIWBTMEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NC2=C(C=CC(=C2)Cl)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of F5317-0539 are not well-documented in the literature. Understanding these properties is crucial for predicting the compound’s bioavailability and therapeutic potential. Future studies should focus on characterizing these pharmacokinetic parameters.
生物活性
N-(5-chloro-2-methoxyphenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide, a compound with significant potential in pharmacology, has been the subject of various studies focusing on its biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula: C18H17ClN4O. Its structure incorporates a dihydropyridine core, which is known for various biological activities, particularly in cardiovascular and neuropharmacological contexts.
Research indicates that this compound functions as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory conditions. MPO catalyzes the production of hypochlorous acid from hydrogen peroxide and chloride ions, contributing to oxidative stress in various diseases. Inhibition of MPO can potentially mitigate inflammation and tissue damage associated with autoimmune disorders and cardiovascular diseases .
Antioxidant Properties
The compound exhibits notable antioxidant activity by inhibiting MPO, which is linked to reduced oxidative stress. In preclinical studies, it demonstrated robust inhibition of plasma MPO activity in lipopolysaccharide-treated cynomolgus monkeys, suggesting its efficacy in reducing inflammatory responses .
Selectivity and Efficacy
N-(5-chloro-2-methoxyphenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide has shown high selectivity for MPO over other peroxidases such as thyroid peroxidase and cytochrome P450 isoforms. This selectivity is crucial for minimizing side effects while maximizing therapeutic benefits .
Case Studies
- Preclinical Evaluation : A study evaluated the pharmacokinetics and safety of the compound in cynomolgus monkeys after oral administration. Results indicated significant inhibition of MPO activity, supporting its potential as a therapeutic agent against inflammatory diseases .
- Mechanism-Based Inhibition : The compound's mechanism of action involves time-dependent inhibition of MPO through a covalent bond formation, leading to irreversible inactivation. This characteristic makes it a promising candidate for developing long-lasting therapies against diseases mediated by MPO .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C18H17ClN4O |
| Mechanism of Action | Myeloperoxidase Inhibition |
| Selectivity | High for MPO over other peroxidases |
| Preclinical Efficacy | Significant MPO inhibition |
相似化合物的比较
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several pharmacologically active dihydropyridine derivatives. Below is a detailed analysis of its structural and functional analogs:
PQ401 (1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea)
- Functional Differences: PQ401 is a urea derivative rather than a carboxamide, which alters hydrogen-bonding interactions. It is a known inhibitor of insulin-like growth factor 1 receptor (IGF-1R), with IC₅₀ values in the nanomolar range .
- Key Insight : The replacement of the urea group in PQ401 with a carboxamide in the target compound may reduce IGF-1R affinity but improve metabolic stability due to decreased susceptibility to hydrolysis .
AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide)
- Structural Similarities : Both compounds share a dihydropyridine core and methoxyphenyl substituents.
- Functional Differences: AZ331 includes a cyano group at position 5 and a thioether-linked 4-methoxyphenylacetate group at position 6, which enhance calcium channel blocking activity.
- Key Insight : The absence of a thioether group in the target compound may limit its calcium channel modulation but reduce off-target toxicity associated with reactive sulfur atoms .
ChemBridge-61384856 (5-methoxy-4-oxo-N-[(2E)-3-phenylprop-2-en-1-yl]-N-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-2-carboxamide)
- Structural Similarities : Both feature a methoxy-substituted dihydropyridine core.
- Functional Differences : ChemBridge-61384856 incorporates a tetrahydrofuran-methyl group and a cinnamyl substituent, which likely enhance blood-brain barrier permeability.
Comparative Data Table
Research Findings and Implications
- Bioisosteric Replacements : The carboxamide group in the target compound may serve as a bioisostere for urea (as in PQ401), offering comparable target engagement with improved pharmacokinetic properties .
- Metabolic Stability : Compared to AZ331 and ChemBridge-61384856, the absence of ester or thioether groups in the target compound may reduce susceptibility to enzymatic degradation, favoring oral bioavailability .
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for N-(5-chloro-2-methoxyphenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving β-chloroenaldehyde derivatives as intermediates, as seen in structurally related pyrimidine derivatives. Key steps include condensation of substituted phenyl groups with a dihydropyridine core, followed by carboxamide coupling. Base-catalyzed reactions (e.g., using DBU or sodium carbonate) are critical for optimizing yield and regioselectivity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy groups at C5 and C2) and dihydropyridine ring conformation via - and -NMR.
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
- HPLC : Assess purity (>98% recommended for biological assays). Reference supplementary data from oxadiazole-carboxamide analogs for comparative analysis .
Q. What preliminary bioactivity assays are suitable for evaluating this compound?
- Methodological Answer : Prioritize in vitro assays targeting antimicrobial or anticancer activity, given structural similarities to pyrimidine derivatives with reported efficacy. Use standardized protocols like MIC (Minimum Inhibitory Concentration) for antimicrobial screening and MTT assays for cytotoxicity against cancer cell lines. Include positive controls (e.g., doxorubicin) and replicate experiments to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between structurally similar analogs?
- Methodological Answer : Perform SAR (Structure-Activity Relationship) studies by systematically modifying substituents (e.g., chloro vs. methoxy groups) and comparing bioactivity. Use molecular docking to assess binding affinity to target proteins (e.g., kinases or microbial enzymes). Cross-validate results with orthogonal assays (e.g., enzyme inhibition vs. cellular proliferation) to distinguish direct effects from off-target interactions .
Q. What strategies optimize the reaction yield during the synthesis of the dihydropyridine core?
- Methodological Answer : Screen bases (e.g., DBU, potassium carbonate) and solvents (e.g., DMF, THF) to stabilize intermediates and reduce side reactions. Monitor reaction progress via TLC or LC-MS. For scale-up, employ flow chemistry to enhance heat/mass transfer and minimize degradation of sensitive intermediates .
Q. How can metabolic stability and pharmacokinetic (PK) properties of this compound be assessed preclinically?
- Methodological Answer : Conduct in vitro metabolic studies using liver microsomes or hepatocytes to measure half-life () and identify major metabolites via LC-MS/MS. For PK profiling in animal models, use intravenous and oral administration routes to calculate bioavailability (%F). Compare results with structurally related 1,4-dihydropyridines to infer metabolic soft spots .
Q. What computational methods are effective for predicting off-target interactions?
- Methodological Answer : Use cheminformatics tools like SwissTargetPrediction or SEA (Similarity Ensemble Approach) to map potential off-targets. Validate predictions with thermal shift assays (TSA) or SPR (Surface Plasmon Resonance) to measure binding kinetics. Cross-reference with Tox21 database to flag toxicity risks .
Data Analysis and Experimental Design
Q. How should researchers design dose-response studies to account for variability in cellular assays?
- Methodological Answer : Use a logarithmic dilution series (e.g., 0.1–100 µM) with ≥8 concentrations to generate robust IC curves. Include technical triplicates and biological replicates (≥3 independent experiments). Apply nonlinear regression models (e.g., four-parameter logistic curve) and statistical validation (e.g., ANOVA with post-hoc tests) .
Q. What statistical approaches are recommended for analyzing contradictory bioassay results?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
